![molecular formula C12H7N3S B12541188 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-thienyl)-](/img/structure/B12541188.png)
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-thienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-thienyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities and has been studied extensively for its role as an inhibitor of various enzymes and receptors.
Méthodes De Préparation
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-thienyl)- typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of pyridine derivatives and thiophene compounds, followed by cyclization and nitrile formation under controlled conditions . Industrial production methods often optimize these steps to ensure high yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Analyse Des Réactions Chimiques
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-thienyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups under suitable conditions.
Common Reagents and Conditions: Reagents such as sodium hydride, palladium catalysts, and solvents like dimethylformamide (DMF) are often used in these reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-thienyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-thienyl)- involves its interaction with specific molecular targets. It primarily acts as an inhibitor of FGFRs by binding to the receptor’s active site, preventing the phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-thienyl)- can be compared with other pyridine derivatives such as:
1H-Pyrrolo[2,3-b]pyridine: Lacks the thienyl and nitrile groups, which may result in different biological activities.
1H-Pyrazolo[3,4-b]pyridine: Contains a pyrazole ring instead of a pyrrole ring, leading to different chemical properties and applications.
7-Azaindole: Another pyridine derivative with distinct structural features and biological activities.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-thienyl)- lies in its specific structure, which imparts unique biological activities, particularly its potent inhibition of FGFRs .
Propriétés
Formule moléculaire |
C12H7N3S |
|---|---|
Poids moléculaire |
225.27 g/mol |
Nom IUPAC |
5-thiophen-3-yl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H7N3S/c13-4-10-6-15-12-11(10)3-9(5-14-12)8-1-2-16-7-8/h1-3,5-7H,(H,14,15) |
Clé InChI |
AZIPCLJWEQYYMT-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC=C1C2=CC3=C(NC=C3C#N)N=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


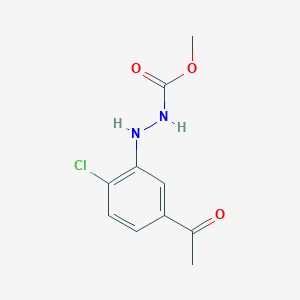
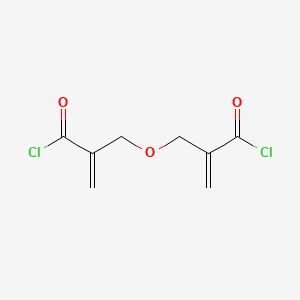

![3,6-Bis(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12541128.png)
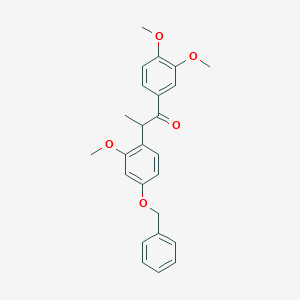

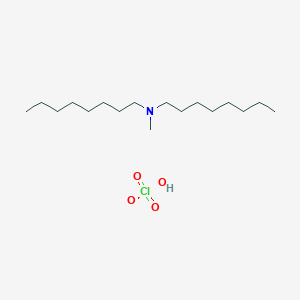
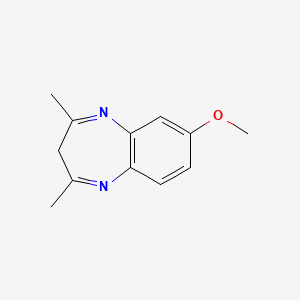

![1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-N-[3-(trimethylsilyl)propyl]-](/img/structure/B12541171.png)
![N-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide](/img/structure/B12541174.png)
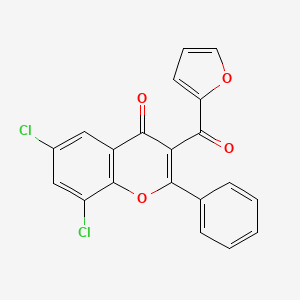
![4-[(1-Chlorohex-1-en-2-yl)sulfanyl]morpholine](/img/structure/B12541199.png)

